1,1'-Carbonylbis(2-methylimidazole): A Comprehensive Guide to Synthesis, Characterization, and Application
1,1'-Carbonylbis(2-methylimidazole): A Comprehensive Guide to Synthesis, Characterization, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of 1,1'-Carbonylbis(2-methylimidazole), a pivotal yet specialized reagent in modern organic synthesis. As a derivative of the more widely known 1,1'-Carbonyldiimidazole (CDI), this compound offers unique reactivity profiles and serves as a safer, solid alternative to highly toxic phosgene for introducing a carbonyl group.[1][2] This document is structured to provide researchers and drug development professionals with a robust framework for its synthesis, a multi-faceted approach to its characterization, and an understanding of its practical applications. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in established chemical principles.
Introduction and Strategic Importance
1,1'-Carbonylbis(2-methylimidazole), hereafter referred to as CBM, belongs to a class of reagents essential for constructing key chemical bonds in complex molecules. Its primary function is the activation of carboxylic acids, facilitating their coupling with nucleophiles to form amides, esters, and other critical functional groups.[3] This capability places it at the heart of pharmaceutical intermediate synthesis and peptide chemistry.[3]
The presence of the methyl group at the 2-position of the imidazole ring sterically and electronically modulates the reactivity of CBM compared to its unsubstituted counterpart, CDI. This subtle modification can influence reaction kinetics and selectivity, a factor of paramount importance in multi-step, high-stakes syntheses common in drug development. The core value of CBM, like CDI, lies in its role as a solid, manageable phosgene equivalent, mitigating the significant handling risks associated with gaseous phosgene while providing a reliable method for carbonylation reactions.[1][2]
Table 1: Physicochemical Properties of 1,1'-Carbonylbis(2-methylimidazole)
| Property | Value | Reference(s) |
| CAS Number | 13551-83-2 | [4][5] |
| Molecular Formula | C₉H₁₀N₄O | [4][5] |
| Molecular Weight | 190.20 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | 218-220 °C (lit.) | [4] |
Synthesis of 1,1'-Carbonylbis(2-methylimidazole)
The synthesis of CBM is conceptually analogous to the well-established preparation of CDI, involving the reaction of a carbonyl source with 2-methylimidazole under anhydrous conditions.[6] The most common and historically significant method utilizes phosgene or a solid phosgene substitute like triphosgene.
Core Reaction Principle & Stoichiometry
The reaction proceeds via the nucleophilic substitution of the leaving groups on the carbonyl donor by the nitrogen of 2-methylimidazole. A critical aspect of this synthesis is the stoichiometry. The reaction of phosgene (COCl₂) with 2-methylimidazole generates two equivalents of hydrochloric acid (HCl). To neutralize this acidic byproduct, an excess of 2-methylimidazole is employed, which acts as both the primary nucleophile and an in-situ base. The overall balanced equation using four equivalents of 2-methylimidazole is:
4 (CH₃C₃H₃N₂) + COCl₂ → (CH₃C₃H₂N₂)₂CO + 2 [CH₃C₃H₃N₂H]⁺Cl⁻
This 4:1 molar ratio is a cornerstone of the synthesis, ensuring the reaction goes to completion and that the product is not compromised by acidic conditions.[6] The byproduct, 2-methylimidazolium chloride, is a salt that conveniently precipitates from common organic solvents, simplifying its removal.
Detailed Experimental Protocol
Safety Precaution: This procedure should be conducted exclusively in a certified chemical fume hood by trained personnel. Phosgene is extremely toxic. The use of solid phosgene substitutes like triphosgene is strongly recommended to enhance safety.
Materials:
-
2-Methylimidazole (high purity, dried)
-
Triphosgene (or a solution of phosgene in an inert solvent like toluene)
-
Anhydrous Tetrahydrofuran (THF) or Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (three-neck round-bottom flask, condenser, dropping funnel, nitrogen/argon inlet)
-
Magnetic or mechanical stirrer
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a three-neck flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere to ensure rigorously anhydrous conditions.
-
Reagent Preparation: In the reaction flask, dissolve four molar equivalents of dried 2-methylimidazole in anhydrous THF. Stir the solution until all the solid has dissolved.
-
Carbonyl Source Addition: Dissolve one molar equivalent of triphosgene (which corresponds to three equivalents of phosgene) in a separate portion of anhydrous THF. Transfer this solution to the dropping funnel.
-
Reaction Execution: Cool the 2-methylimidazole solution in an ice bath (0-5 °C). Add the triphosgene solution dropwise from the funnel over 30-60 minutes with vigorous stirring. Control the addition rate to maintain the internal temperature below 10 °C.
-
Reaction Progression: As the reaction proceeds, a white precipitate of 2-methylimidazolium chloride will form. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction is complete.
-
Product Isolation (Work-up):
-
Filter the reaction mixture under an inert atmosphere (e.g., using a Schlenk filter) to remove the precipitated 2-methylimidazolium chloride.
-
Wash the collected solid with a small amount of fresh anhydrous THF to recover any entrained product.
-
Combine the filtrate and the washings.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The bath temperature should be kept low (≤ 40 °C) to avoid thermal decomposition.
-
The resulting crude solid can be further purified by recrystallization from a suitable solvent system, such as THF/hexane, to yield pure 1,1'-Carbonylbis(2-methylimidazole) as a crystalline solid.
-
Reaction Mechanism & Workflow Visualization
The mechanism involves a two-step nucleophilic acyl substitution. The first molecule of 2-methylimidazole attacks the carbonyl carbon, leading to the formation of a highly reactive 2-methylimidazolyl-carbonyl chloride intermediate. A second molecule of 2-methylimidazole then rapidly attacks this intermediate to form the final product.
Caption: Reaction mechanism for CBM synthesis.
Caption: Experimental workflow for CBM synthesis.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, purity, and stability of the synthesized CBM. A combination of spectroscopic and physical methods provides a complete analytical profile.
Spectroscopic Analysis
Table 2: Expected Spectroscopic Data for CBM
| Technique | Key Feature | Expected Result | Rationale |
| ¹H NMR | Methyl Protons | Singlet, ~2.4-2.6 ppm | Protons of the methyl group at the C2 position. |
| Imidazole Protons | Two distinct signals, ~7.0-8.0 ppm | Protons at the C4 and C5 positions of the imidazole rings. | |
| ¹³C NMR | Carbonyl Carbon | Signal at ~148-155 ppm | Characteristic chemical shift for a urea-type carbonyl carbon. |
| Imidazole Carbons | Signals in the aromatic region (~120-145 ppm) | Carbons of the imidazole rings. | |
| Methyl Carbon | Signal in the aliphatic region (~15-20 ppm) | Carbon of the methyl group. | |
| FT-IR | Carbonyl Stretch | Strong, sharp absorption band at ~1700-1750 cm⁻¹ | The most prominent feature, indicative of the C=O group. |
| Mass Spec (EI) | Molecular Ion (M⁺) | Peak at m/z = 190 | Corresponds to the molecular weight of the compound.[4] |
Purity Verification
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Melting Point: A sharp melting point in the range of 218-220 °C is a strong indicator of high purity.[4] A broad or depressed melting range suggests the presence of impurities.
-
Elemental Analysis: Confirms the elemental composition (C, H, N, O) matches the molecular formula C₉H₁₀N₄O.
-
Hydrolysis Test: A simple and effective qualitative test involves adding a small amount of the product to water. Vigorous effervescence (release of CO₂) and the dissolution of the material to form 2-methylimidazole confirms the integrity of the carbonyl-imidazole linkage.[6] This is adapted from the standard purity test for CDI.
Handling, Storage, and Safety
-
Moisture Sensitivity: CBM is highly sensitive to moisture and will readily hydrolyze.[7] It must be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and stored in a tightly sealed container inside a desiccator, preferably over a strong drying agent like P₄O₁₀.
-
Toxicity: While CBM itself is an irritant, the primary safety concerns arise from its synthesis, especially if phosgene is used.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Outlook
1,1'-Carbonylbis(2-methylimidazole) is a valuable and versatile reagent for the modern synthetic chemist. Its role as a stable, solid phosgene substitute makes it an attractive choice for introducing carbonyl functionalities in the synthesis of fine chemicals and pharmaceutical ingredients.[2][3] The detailed synthetic and characterization protocols outlined in this guide provide a comprehensive foundation for its effective and safe utilization in the laboratory. By understanding the chemical principles behind its preparation and the analytical techniques required to verify its quality, researchers can confidently deploy this reagent to advance their synthetic objectives.
References
- Organic Syntheses. (1968). 1,1'-carbonyldiimidazole. Organic Syntheses Procedure, 48, 44.
- ECHEMI. (n.d.). 1,1'-CARBONYLBIS(2-METHYLIMIDAZOLE). ECHEMI.
- Alachem Co., Ltd. (n.d.). 1,1'-CARBONYLBIS(2-METHYLIMIDAZOLE). Alachem Co., Ltd.
- Google Patents. (n.d.). US6891045B1 - Method for producing carbonyldiimidazole. Google Patents.
- Wikipedia. (n.d.). Carbonyldiimidazole. Wikipedia.
- Sigma-Aldrich. (n.d.). 1,1'-Carbonylbis(2-methylimidazole) 97%. Sigma-Aldrich.
- Merck Millipore. (n.d.). Phosgene and Substitutes. Merck Millipore.
- Shi, F., et al. (n.d.). Alternatives to Phosgene and Carbon Monoxide: Synthesis of Symmetric Urea Derivatives with Carbon Dioxide in Ionic Liquids. Wiley Online Library.
- ChemicalBook. (2024). What is 1,1'-Carbonyldiimidazole used for?. ChemicalBook.
- BenchChem. (n.d.). A Comparative Analysis of Solid Phosgene Substitutes in Organic Chemistry. BenchChem.
- ChemicalBook. (n.d.). 2-Methylimidazole(693-98-1) 1H NMR spectrum. ChemicalBook.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is 1,1'-Carbonyldiimidazole used for?_Chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 13551-83-2 | 1,1'-CARBONYLBIS(2-METHYLIMIDAZOLE) - Alachem Co., Ltd. [alachem.co.jp]
- 6. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
